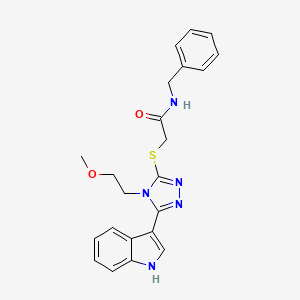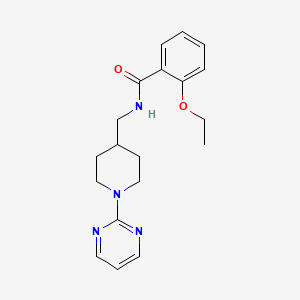![molecular formula C20H12N2O5 B2481719 2-(furan-2-yl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896808-94-9](/img/structure/B2481719.png)
2-(furan-2-yl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds within the pyrimidine series, including structures similar to the compound , often involves the reaction of arylmethylidene derivatives of furan-2(3H)-ones with binucleophilic reagents. This method facilitates the construction of molecules containing pyridine and pyridazine fragments, introducing heterocyclic chromenone fragments into the structure (Aniskova, Grinev, & Yegorova, 2017). Another approach reported involves a one-pot, four-component reaction, enabling the efficient synthesis of chromeno[2,3-d]pyrimidine-2,4-dione derivatives, highlighting the versatility and efficiency in synthesizing such complex structures (Alizadeh, Ghanbaripour, & Ng, 2015).
Molecular Structure Analysis
The molecular structure of related chromeno[2,3-d]pyrimidine derivatives has been elucidated through various spectroscopic techniques, including IR, MS, and NMR. X-ray crystal-structure analyses have confirmed the structures, offering insights into the molecular geometry and electronic properties of these compounds. The theoretical studies also contribute to understanding the electronic properties and structural configurations, which are crucial for predicting reactivity and interaction with biological targets (Halim & Ibrahim, 2021).
Chemical Reactions and Properties
Chemical transformations leading to the formation of such compounds often involve reactions under basic conditions, where the nature of the substituents significantly influences the reaction pathways and the types of products formed. These reactions underscore the synthetic versatility of furan and pyrimidine derivatives, enabling the creation of a wide array of biologically active compounds with potential regulatory activity on plant growth (Aniskova, Grinev, & Yegorova, 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Heterocyclic Compounds
Synthesis of Pyrimidine Series : Arylmethylidene derivatives of furan-2(3H)-ones, which are key in synthesizing various heterocyclic compounds including pyrimidine and pyridazine structures, are used to develop biologically active compounds. The introduction of a chromenone fragment alters the reaction route and leads to new compounds demonstrating plant-growth regulatory activity (Aniskova, Grinev & Yegorova, 2017).
Photochromic Fluorescent Compounds : Hetarylethenes, synthesized from reactions of furan-2,5-diones, show photochromic and fluorescent properties. These compounds have potential applications in material sciences and bioimaging (Shepelenko et al., 2017).
Functionalized Furo[3,4-d]pyrimidine-2,4-diones : A straightforward synthesis pathway for these compounds has been developed, leading to a variety of new heterocycles with potential applications in pharmaceuticals (De Coen et al., 2015).
Biological and Chemical Applications
Antimicrobial Activity : Some chromeno pyrimidinone derivatives show significant antimicrobial activity against various bacterial and fungal strains, hinting at potential pharmaceutical applications (Banothu & Bavanthula, 2012).
Chemical Nuclease Activity and Cytotoxicity : Certain barbiturate derivatives, including chromeno[2,3-d]pyrimidine-2,4(3H)-diones, show significant chemical nuclease activity and cytotoxic effects against cancer cells, indicating potential in cancer therapy (Dixit et al., 2011).
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-3-(furan-2-ylmethyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O5/c23-17-13-6-1-2-7-14(13)27-19-16(17)20(24)22(11-12-5-3-9-25-12)18(21-19)15-8-4-10-26-15/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTFYIIUKFXEOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)N=C(N(C3=O)CC4=CC=CO4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2481639.png)



![N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B2481648.png)
![4-[(4-Fluorophenyl)methoxy]-7-(trifluoromethyl)quinoline](/img/structure/B2481649.png)

![(2R)-1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-methoxy-2-phenylethanone](/img/structure/B2481651.png)

![N-(3-chloro-4-methylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2481654.png)
![5-(Difluoromethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2481655.png)
![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2481656.png)